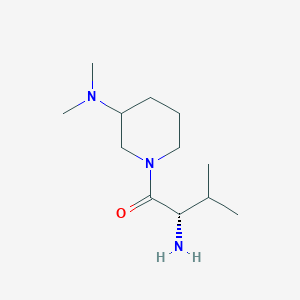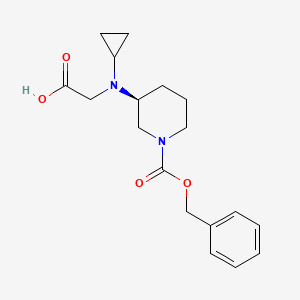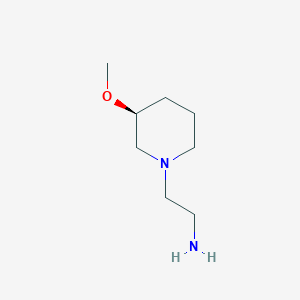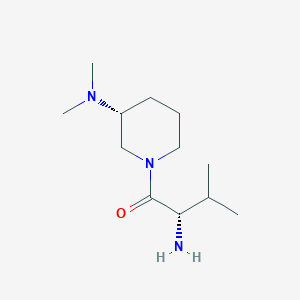
(S)-2-Amino-1-((R)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one typically involves several steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethylamino Group: This step involves the alkylation of the piperidine ring with dimethylamine under controlled conditions.
Attachment of the Amino and Methyl Groups:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization Reactions: Utilizing high-yield cyclization methods to form the piperidine ring.
Continuous Flow Alkylation: Employing continuous flow reactors for the efficient introduction of the dimethylamino group.
Automated Synthesis: Using automated synthesis equipment to streamline the attachment of the amino and methyl groups, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution Reagents: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and oxides.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or biological responses.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one: A stereoisomer with similar structure but different spatial arrangement.
2-Amino-1-(3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one: A compound with a similar backbone but lacking chirality.
Uniqueness
(S)-2-Amino-1-(®-3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one is unique due to its specific chiral centers, which can result in distinct biological and chemical properties compared to its non-chiral or differently chiral counterparts.
Properties
IUPAC Name |
(2S)-2-amino-1-[(3R)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15-7-5-6-10(8-15)14(3)4/h9-11H,5-8,13H2,1-4H3/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGSVXNXQYHDKX-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)N(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H](C1)N(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{2-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7919491.png)
![[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-cyclopropyl-methyl-amine](/img/structure/B7919498.png)
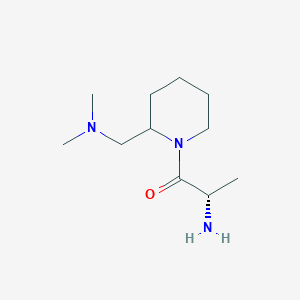
![(S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7919503.png)
![(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7919517.png)
![(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one](/img/structure/B7919522.png)
![(S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7919530.png)
![(S)-2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7919536.png)
![(S)-2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7919541.png)
![(S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one](/img/structure/B7919544.png)
![(S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one](/img/structure/B7919558.png)
